[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)
Overview
Description
[1,2-Bis(diphenylphosphino)ethane]dichloroiron(II), often abbreviated as dppeFeCl2, is a coordination compound featuring iron(II) coordinated to a bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe). The dppe ligand is known for its ability to bridge between metal centers and to stabilize various metal oxidation states through its flexible chelating behavior.
Synthesis Analysis
The synthesis of dppeFeCl2 is not directly reported in the provided papers; however, the synthesis of related dppe complexes can offer insight. For instance, the synthesis of a dppe complex with palladium was achieved by reacting dppe with 1,2-dichloroethane followed by coordination to palladium, yielding the complex in 80% yield .
Scientific Research Applications
Catalytic Activities
[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) has been noted for its role in catalytic activities. For instance, it is involved in hydrosilylation reactions catalyzed by nickel-phosphine complexes. This application is significant due to its potential in various industrial processes. The research indicates that these complexes, including [1,2-bis(diphenylphosphino)ethane]dichloroiron(II), demonstrate notable differences in catalytic activities, particularly in the induction period for such reactions, suggesting its unique catalytic properties (Kiso, Kumada, Maeda, Sumitani, & Tamao, 1973).
Synthesis and Characterization
The synthesis and characterization of compounds containing [1,2-bis(diphenylphosphino)ethane]dichloroiron(II) have been a subject of research. These studies focus on understanding the chemical properties and potential applications of the compound. For example, its synthesis with palladium and the subsequent characterization using various techniques like infrared spectroscopy and NMR highlights its versatility in the field of chemistry (Li Jiang-tao, 2007).
Safety And Hazards
Future Directions
As a commonly used bidentate ligand in coordination chemistry, “[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)” has potential applications in various fields. Its use in Kumada catalyst-transfer polycondensation, oxidation of carboranyl phosphine ligands, synthesis of nickel-iron dithiolato hydrides, Ullmann reactions - homocoupling reactions, and as a co-catalyst for hydroformylation of alcohols for the synthesis of quaternary carbon centers suggests that it could be further explored in these areas.
properties
IUPAC Name |
dichloroiron;2-diphenylphosphanylethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Fe/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCSIQSHINKKY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FeP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449048 | |
Record name | [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) | |
CAS RN |
41536-18-9 | |
Record name | [1,2-Bis(diphenyphosphino)ethane]dichloroiron(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2-Bis(diphenylphosphino)ethane]dichloroiron(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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